molecular formula C14H15NO2S B8579921 5-(4-Ethylphenyl)-2-methylthiazole-4-carboxylic acid methyl ester

5-(4-Ethylphenyl)-2-methylthiazole-4-carboxylic acid methyl ester

Cat. No.: B8579921
M. Wt: 261.34 g/mol
InChI Key: VUTDJWDMODAMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylphenyl)-2-methylthiazole-4-carboxylic acid methyl ester is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl-substituted phenyl group and a methyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-2-methylthiazole-4-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethyl-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring, forming carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

5-(4-Ethylphenyl)-2-methylthiazole-4-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-2-methylthiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-methyl-thiazole-4-carboxylic acid methyl ester: Lacks the ethyl substitution on the phenyl ring.

    5-(4-Methyl-phenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester: Contains a methyl group instead of an ethyl group on the phenyl ring.

    5-(4-Ethyl-phenyl)-2-ethyl-thiazole-4-carboxylic acid methyl ester: Has an ethyl group on the thiazole ring instead of a methyl group.

Uniqueness

The presence of the ethyl group on the phenyl ring in 5-(4-Ethylphenyl)-2-methylthiazole-4-carboxylic acid methyl ester imparts unique steric and electronic properties, which can influence its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

methyl 5-(4-ethylphenyl)-2-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-4-10-5-7-11(8-6-10)13-12(14(16)17-3)15-9(2)18-13/h5-8H,4H2,1-3H3

InChI Key

VUTDJWDMODAMPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N=C(S2)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

prepared by reaction of 3-chloro-3-(4-ethyl-phenyl)-2-oxo-propionic acid methyl ester with thioacetamide. LC-MS: tR=0.98 min; [M+H]+=262.1.
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